1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea
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Overview
Description
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methylene bridge, and a methylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide typically involves the reaction of 4-methoxybenzaldehyde with N-methylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of (2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzaldehyde derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
1-[(E)-(4-methoxyphenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H13N3OS/c1-11-10(15)13-12-7-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H2,11,13,15)/b12-7+ |
InChI Key |
HJNLKUDDNXXLOP-KPKJPENVSA-N |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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